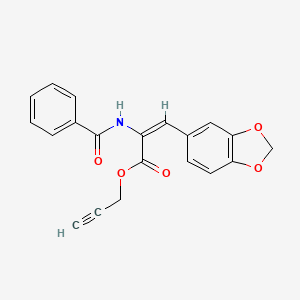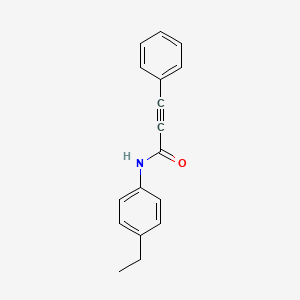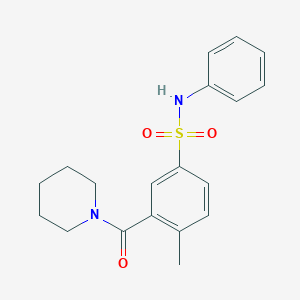![molecular formula C22H23ClN2O2 B5319675 N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5319675.png)
N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide, also known as AZ-11713908, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide is not fully understood, but it is believed to act on multiple pathways in the body. In neuroscience, it is thought to act on the serotonergic and dopaminergic systems, which are involved in mood regulation. In cancer research, it inhibits the activity of PAK1, which is involved in cell proliferation and survival. In pain management, it acts on the mu-opioid receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In neuroscience, it has been shown to increase levels of serotonin and dopamine in the brain, leading to its anxiolytic and antidepressant effects. In cancer research, it has been shown to inhibit the activity of PAK1, leading to decreased cell proliferation and increased cell death. In pain management, it acts on the mu-opioid receptor, leading to decreased pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide in lab experiments is its specificity for certain pathways, such as PAK1 inhibition in cancer research. This allows for more targeted and efficient experiments. However, one limitation is its limited availability and high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide. In neuroscience, further studies are needed to fully understand its mechanism of action and potential use in treating anxiety and depression. In cancer research, more studies are needed to determine its effectiveness in inhibiting PAK1 and its potential as a cancer therapy. In pain management, further studies are needed to determine its safety and efficacy compared to traditional opioids. Additionally, more research is needed to determine the optimal dosage and administration of this compound in various applications.
Métodos De Síntesis
N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 1-azepanecarboxylic acid, followed by the reaction of the resulting product with 4-chlorophenylboronic acid and subsequent coupling with N-benzoyl-4-piperidone. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and pain management. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in treating anxiety and depression.
In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells. Specifically, it has been shown to inhibit the activity of a protein called PAK1, which is overexpressed in many types of cancer. This inhibition leads to decreased cell proliferation and increased cell death, making this compound a potential candidate for cancer therapy.
In pain management, this compound has been shown to have analgesic effects in animal models. It acts on the same pathway as opioids, but without the addictive properties or risk of respiratory depression.
Propiedades
IUPAC Name |
N-[(Z)-3-(azepan-1-yl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c23-19-12-10-17(11-13-19)16-20(22(27)25-14-6-1-2-7-15-25)24-21(26)18-8-4-3-5-9-18/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,24,26)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJJKKSHFYPGS-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)

![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)

![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)



![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)
![1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5319668.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(2-thienylsulfonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5319680.png)
![N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5319692.png)